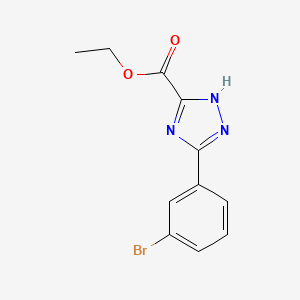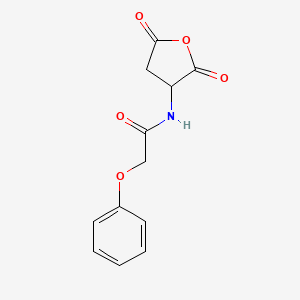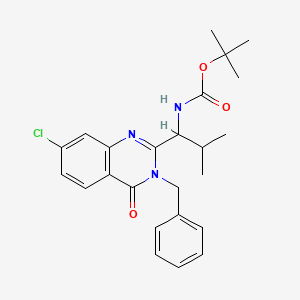
1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-bromophenyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-bromophenyl)-, ethyl ester is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromophenyl group and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-bromophenyl)-, ethyl ester typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction using bromobenzene derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-bromophenyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction may yield phenyl derivatives.
Applications De Recherche Scientifique
1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-bromophenyl)-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-bromophenyl)-, ethyl ester involves its interaction with specific molecular targets. The bromophenyl group and the triazole ring play crucial roles in its binding to enzymes and receptors. The compound can inhibit certain enzymatic activities, leading to its biological effects. For example, it may inhibit the biosynthesis of strigolactones, which are plant hormones involved in various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-1,2,4-Triazole-5-carboxylic acid, 3-phenyl-, ethyl ester
- 1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-bromophenyl)-, ethyl ester
- 1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-chlorophenyl)-, ethyl ester
Uniqueness
1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-bromophenyl)-, ethyl ester is unique due to the presence of the bromophenyl group at the 3-position of the triazole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
1089179-34-9 |
|---|---|
Formule moléculaire |
C11H10BrN3O2 |
Poids moléculaire |
296.12 g/mol |
Nom IUPAC |
ethyl 3-(3-bromophenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H,13,14,15) |
Clé InChI |
JHTTVLCBMUKLJE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=NN1)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-[[1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12106592.png)
![7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B12106598.png)
![[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B12106604.png)

![2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B12106622.png)

![Ir(mppy)3; Tris[2-(p-tolyl)pyridine-C2 pound notN)]iridium(III)](/img/structure/B12106633.png)

![ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate](/img/structure/B12106636.png)
![7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12106647.png)

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12106667.png)

